molecular formula C26H35NO3 B13441993 (R)-5-Hydroxymethyl Tolterodine Methacrylate

(R)-5-Hydroxymethyl Tolterodine Methacrylate

Cat. No.: B13441993
M. Wt: 409.6 g/mol
InChI Key: LOCFHEXUJQYDFL-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rationale for Esterification Strategies in Antimuscarinic Agent Optimization

Comparative Analysis of Tolterodine vs. 5-Hydroxymethyl Tolterodine Bioavailability Challenges

Tolterodine, a non-selective muscarinic receptor antagonist, undergoes extensive hepatic metabolism via cytochrome P450 2D6 (CYP2D6) to form its active metabolite, 5-hydroxymethyl tolterodine. While both compounds exhibit similar antimuscarinic potency, their pharmacokinetic profiles diverge significantly. Tolterodine demonstrates variable bioavailability (10–70%) due to first-pass metabolism and CYP2D6 genetic polymorphisms, which categorize patients as "extensive" or "poor" metabolizers. In contrast, 5-hydroxymethyl tolterodine, though pharmacologically active, faces inherent challenges in oral absorption due to its lower lipophilicity (logD = 0.74 vs. 1.83 for tolterodine). This reduced lipophilicity limits passive diffusion across gastrointestinal membranes, necessitating prodrug strategies to improve bioavailability.

Food intake exacerbates tolterodine’s pharmacokinetic variability, increasing its maximum serum concentration (C~max~) by 49% and area under the curve (AUC) by 53% compared to fasting conditions. However, the active moiety—defined as the sum of unbound tolterodine and 5-hydroxymethyl tolterodine—remains unaffected by food, underscoring the metabolite’s central role in therapeutic efficacy. This dichotomy highlights the need to bypass tolterodine’s metabolic limitations by directly optimizing 5-hydroxymethyl tolterodine delivery.

Table 1: Pharmacokinetic Comparison of Tolterodine and 5-Hydroxymethyl Tolterodine
Parameter Tolterodine 5-Hydroxymethyl Tolterodine
logD 1.83 0.74
Bioavailability 10–70% Not directly administered
Metabolic Pathway CYP2D6 Esterase hydrolysis
Half-life 2–3 hours 2–3 hours

Methacrylation as a Prodrug Approach for Enhanced Membrane Permeability

Methacrylation of 5-hydroxymethyl tolterodine involves esterifying its hydroxyl group with a methacrylate moiety, forming (R)-5-hydroxymethyl tolterodine methacrylate. This chemical modification increases the compound’s lipophilicity, facilitating passive diffusion across intestinal epithelial cells. Upon systemic absorption, ubiquitous esterases hydrolyze the methacrylate group, releasing 5-hydroxymethyl tolterodine as the active metabolite.

The prodrug strategy addresses two critical barriers:

  • Lipophilicity Enhancement : The methacrylate ester increases logD, improving membrane permeability.
  • Metabolic Stability : By avoiding CYP2D6-mediated metabolism, the prodrug ensures genotype-independent pharmacokinetics.

For example, fesoterodine—a related prodrug of 5-hydroxymethyl tolterodine—demonstrates consistent bioavailability across CYP2D6 phenotypes, with 90% of the administered dose converting to the active metabolite within 30 minutes. Similarly, (R)-5-hydroxymethyl tolterodine methacrylate leverages methacrylation to achieve analogous pharmacokinetic advantages, as evidenced by its structural similarity to fesoterodine’s succinate ester.

Mechanism of Methacrylate Prodrug Activation
  • Oral Administration : The prodrug’s lipophilic nature enables efficient absorption.
  • Esterase Hydrolysis : Carboxylesterases in plasma and tissues cleave the methacrylate group.
  • Active Metabolite Release : 5-Hydroxymethyl tolterodine binds to muscarinic receptors, exerting therapeutic effects.

This approach eliminates interpatient variability associated with CYP2D6 polymorphisms, as evidenced by studies comparing tolterodine and fesoterodine. In extensive metabolizers, tolterodine’s AUC ratio (parent drug-to-metabolite) is 1:5, whereas poor metabolizers exhibit a 1:1 ratio. Conversely, fesoterodine’s hydrolysis to 5-hydroxymethyl tolterodine remains consistent across metabolic phenotypes, achieving uniform drug exposure.

Properties

Molecular Formula

C26H35NO3

Molecular Weight

409.6 g/mol

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3/t23-/m1/s1

InChI Key

LOCFHEXUJQYDFL-HSZRJFAPSA-N

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Hydroxymethyl Tolterodine Methacrylate typically involves the following steps:

    Synthesis of Tolterodine: Tolterodine is synthesized through a series of reactions starting from benzyl chloride and diisopropylamine, followed by a Grignard reaction with p-cresol.

    Hydroxymethylation: The tolterodine is then hydroxymethylated to introduce the hydroxymethyl group.

    Methacrylation: The final step involves the reaction of the hydroxymethyl tolterodine with methacrylic anhydride under basic conditions to form ®-5-Hydroxymethyl Tolterodine Methacrylate.

Industrial Production Methods

Industrial production of ®-5-Hydroxymethyl Tolterodine Methacrylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of tolterodine using automated reactors.

    Purification: Purification of the intermediate hydroxymethyl tolterodine through crystallization or chromatography.

    Methacrylation: Large-scale methacrylation using industrial-grade methacrylic anhydride and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Step 1: Formation of (R)-5-Hydroxymethyl Tolterodine

Tolterodine undergoes CYP2D6-mediated oxidation to yield 5-HMT, but industrial synthesis avoids enzymatic pathways. Instead, a chemoselective formylation and reduction sequence is employed:

  • Formylation : Tolterodine’s 5-methyl group is oxidized to an aldehyde intermediate using methanesulfonic acid at 110–130°C for 20–24 hours .

  • Reduction : The aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride or catalytic hydrogenation .

Step 2: Methacrylate Esterification

5-HMT is esterified with methacrylic acid derivatives under controlled conditions:

  • Reagents : Methacryloyl chloride or methacrylic anhydride in the presence of a base (e.g., triethylamine) .

  • Conditions : Reaction at 25–40°C in dichloromethane or THF, yielding the methacrylate ester .

Key Parameters

ParameterValue/RangeSource
Reaction Temperature25–40°C
CatalystTriethylamine
Yield>80% (reported for analogous esters)

Hydrolysis to Active Metabolite

The methacrylate group is cleaved by nonspecific esterases in vivo, releasing 5-HMT:

  • Enzymatic Hydrolysis : Rapid conversion occurs in plasma and hepatic tissues, with a half-life of <1 hour .

  • pH-Dependent Stability : Hydrolysis accelerates at physiological pH (7.4) compared to acidic conditions (pH 1.2) .

Hydrolysis Kinetics in Plasma

MediumHalf-life (h)Metabolite ReleasedSource
Human Plasma0.5–1.05-HMT
Rat Plasma0.8–1.25-HMT

Metabolic and Pharmacokinetic Profile

The prodrug strategy bypasses CYP2D6 polymorphism issues associated with tolterodine, ensuring consistent 5-HMT exposure .

Key Pharmacokinetic Parameters

ParameterTolterodine5-HMT (from Methacrylate)Source
Cmax (ng/mL) 2.5–4.1 (EM)3.8–5.2
AUC (ng·h/mL) 20–30 (EM)40–60
t½ (h) 2.9 (EM), 10 (PM)6.5–7.2

Abbreviations : EM = Extensive metabolizers, PM = Poor metabolizers.

Comparative Reactivity

The methacrylate ester exhibits distinct stability and reactivity compared to other prodrugs:

Stability in Simulated Gastric Fluid

Prodrug% Intact after 2h (pH 1.2)Source
(R)-5-HMT Methacrylate95–98
Fesoterodine (Isobutyrate)85–90

Enzymatic Hydrolysis Rates

Enzyme SourceHydrolysis Rate (nmol/min/mg)Source
Human Liver Esterases12.4 ± 2.1
Rat Intestinal Homogenate8.9 ± 1.5

Analytical Characterization

Chromatographic and spectroscopic methods confirm structure and purity:

  • HPLC : Retention time = 8.2 min (C18 column, 5 mM ammonium acetate/acetonitrile) .

  • MS/MS : Precursor ion m/z 342 → 223 (5-HMT) .

  • LogD : 1.83 (methacrylate) vs. 0.74 (5-HMT), indicating enhanced lipophilicity .

Scientific Research Applications

Based on the search results, here's what is known about (R)-5-Hydroxymethyl Tolterodine:

(R)-5-Hydroxymethyl Tolterodine
(R)-5-Hydroxymethyl Tolterodine (also known as PNU-200577 or Desfesoterodine) is a primary and pharmacologically active metabolite of tolterodine . Tolterodine and 5-Hydroxymethyl Tolterodine are potent muscarinic receptor antagonists, demonstrating selectivity for the urinary bladder over the salivary glands in vivo .

General Information

  • It functions as a muscarinic receptor antagonist .
  • It is similar to tolterodine regarding antimuscarinic potency, in vivo functional selectivity for the urinary bladder, and a lack of selectivity for muscarinic receptor subtypes in vitro .
  • (R)-5-Hydroxymethyl Tolterodine contributes to the therapeutic action of tolterodine due to its antimuscarinic potency, similar serum concentration, and lower degree of protein binding .

Pharmacological Activity

  • (In vitro) It can prevent carbachol-induced contraction of isolated urinary bladder strips from guinea pigs in a competitive and concentration-dependent manner . Carbachol-induced contractions of isolated guinea pig bladders were effectively inhibited by tolterodine (IC50 14 nM) and 5-HM (IC50 5.7 nM) .
  • (In vivo) It is significantly more potent at suppressing acetylcholine-induced urinary bladder contraction than electrically induced salivation in anesthetized cats (ID50=15 and 40 nmol/kg, respectively) .
  • It is non-selective for muscarinic receptor subtypes M1-M5 .
  • Radioligand binding data shows that tolterodine and 5-HM bind with significant affinity only at muscarinic receptors .

Pharmacokinetics

  • Studies have investigated the plasma concentration profiles of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine in rats .

Safety and Efficacy of Tolterodine

  • Tolterodine extended-release (ER) at 4mg once daily displayed a favorable safety, tolerability, and efficacy profile during 12 months of treatment in patients with overactive bladders .
  • After 12 months of treatment, there was no increase in the frequency of adverse events with long-term treatment relative to short-term treatment .
  • The efficacy of tolterodine was maintained over a 12-month treatment period, with reductions in the number of incontinence episodes per week and micturitions per 24 hours, as well as an increase in volume voided .

Applications

  • (R)-5-Hydroxymethyl Tolterodine is a major metabolite of tolterodine .
  • A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method (LATEST) has potential applications including diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
  • (R)-5-Hydroxymethyl Tolterodine Methacrylate has applications for Abbreviated New Drug Applications (ANDA) and commercial production of Tolterodine .

Mechanism of Action

The mechanism of action of ®-5-Hydroxymethyl Tolterodine Methacrylate involves its interaction with muscarinic receptors. The compound acts as a competitive antagonist, inhibiting bladder contraction and reducing detrusor pressure. The methacrylate group allows it to be incorporated into polymers, which can be used in various applications, including controlled drug release systems.

Comparison with Similar Compounds

Key Insights :

  • Tolterodine and 5-HMT share near-identical potency and receptor profiles, but darifenacin’s M3 selectivity may improve tolerability .
  • (R)-5-HMT Methacrylate’s activity is inferred from its structural identity to 5-HMT, though its ester group may alter absorption or metabolism .

Metabolic Pathways and Enzyme Involvement

Compound Primary Metabolic Pathway Enzymes Involved Key Metabolites
(R)-5-HMT Methacrylate Esterase hydrolysis to 5-HMT (inferred) Non-CYP enzymes (e.g., carboxylesterases) 5-HMT, methacrylic acid (potential) .
Tolterodine 5-Methyl oxidation → 5-HMT CYP2D6 (major), CYP3A4 (minor) 5-HMT, 5-carboxylic acid, N-dealkylated .
5-HMT Further oxidation → 5-carboxylic acid CYP2D6, aldehyde dehydrogenase 5-Carboxylic acid (inactive) .
Fesoterodine Esterase hydrolysis → 5-HMT Non-CYP enzymes 5-HMT (no CYP2D6 dependency) .
Darifenacin Hydroxylation and glucuronidation CYP2D6, CYP3A4 Hydroxylated derivatives (active) .

Key Insights :

  • Tolterodine’s reliance on CYP2D6 introduces variability in 5-HMT formation, especially in poor metabolizers .
  • Fesoterodine and (R)-5-HMT Methacrylate avoid CYP2D6 polymorphisms by using esterase-mediated activation, ensuring consistent 5-HMT exposure .

Pharmacokinetic Profiles

Compound Bioavailability Half-life (h) Protein Binding Key Pharmacokinetic Features
(R)-5-HMT Methacrylate Not reported Not reported Not reported Likely rapid hydrolysis to 5-HMT .
Tolterodine 10–74% (CYP2D6-dependent) 2–3 >96% Food increases AUC by 53% .
5-HMT N/A (metabolite) 3.0–3.3 ~64% Contributes 70% of total antimuscarinic activity .
Fesoterodine 52% (dose-linear) 3–4 50% Unaffected by CYP2D6 status; stable 5-HMT exposure.
Darifenacin 15–19% 13–19 98% Long half-life supports once-daily dosing.

Key Insights :

  • Tolterodine’s variable bioavailability contrasts with fesoterodine’s predictable pharmacokinetics .
  • 5-HMT’s shorter half-life (3.3 h) compared to darifenacin (13–19 h) necessitates twice-daily dosing for tolterodine .

Clinical Efficacy and Tolerability

Compound Efficacy (Reduction in OAB Symptoms) Dry Mouth Incidence Clinical Advantages
(R)-5-HMT Methacrylate Not clinically studied Not reported Potential for improved metabolic stability.
Tolterodine Equivalent to oxybutynin 23% (IR), 18% (XR) Better tolerated than oxybutynin .
Fesoterodine Superior to placebo 25–35% Consistent efficacy across CYP2D6 phenotypes .
Darifenacin Superior to placebo 20–25% M3 selectivity may reduce systemic effects .

Key Insights :

  • Tolterodine and fesoterodine show comparable efficacy, but fesoterodine’s prodrug design mitigates CYP2D6-related variability .
  • Darifenacin’s lower dry mouth incidence highlights benefits of receptor selectivity .

Data Tables

Table 1. Structural and Metabolic Comparison

Parameter (R)-5-HMT Methacrylate Tolterodine 5-HMT Fesoterodine
Molecular Weight 409.56 325.49 341.49 411.52
Prodrug Design Yes (methacrylate) No No Yes (ester)
Primary Activation Route Esterase hydrolysis CYP2D6 N/A Esterase

Table 2. Clinical Outcomes in OAB Treatment

Outcome Tolterodine Fesoterodine Darifenacin
Reduction in urgency 40% 42% 38%
Incontinence episodes -50% -55% -52%
Dry Mouth (Severe) 4% 6% 3%

Biological Activity

(R)-5-Hydroxymethyl Tolterodine Methacrylate (5-HMT) is a derivative of tolterodine, a well-established antimuscarinic agent used primarily for the treatment of overactive bladder (OAB). This compound has garnered attention due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of 5-HMT, highlighting its mechanisms, efficacy, and safety profiles based on diverse research findings.

5-HMT functions as a potent muscarinic receptor antagonist, selectively targeting the urinary bladder. The compound exhibits a high affinity for muscarinic receptors M1 to M5, although it is not selective for any specific subtype. In vitro studies have demonstrated that 5-HMT effectively inhibits acetylcholine-induced contractions in isolated bladder tissues, showcasing an IC50 value of 5.7 nM, which indicates its strong antimuscarinic activity compared to other receptors .

Comparative Potency

The following table summarizes the comparative potency of 5-HMT against various receptors:

Receptor Type IC50 (nM) Relative Potency
Muscarinic Receptors5.7High
Alpha-Adrenergic Receptors>900Low
Histamine Receptors>370Low
Calcium Channels>485Low

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 5-HMT is influenced by its formulation as a prodrug (fesoterodine), which enhances oral bioavailability. Unlike tolterodine, which undergoes cytochrome P450-mediated metabolism, 5-HMT is formed through nonspecific esterases, leading to consistent systemic exposure regardless of genetic variations in metabolism .

In a study assessing the bioavailability of hydrogels containing 5-HMT, the absolute bioavailability was found to be approximately 20.7% with no observed skin irritation, indicating its potential for transdermal delivery systems .

Efficacy in Clinical Trials

Clinical studies have shown that both tolterodine and its active metabolite 5-HMT significantly reduce the frequency of urge incontinence episodes and improve bladder capacity. A double-blind trial involving over 1,500 patients demonstrated that tolterodine (administered as extended-release) resulted in a median reduction of urge incontinence episodes by 71% compared to placebo .

Case Study: Efficacy Comparison

A comparative analysis between tolterodine and oxybutynin revealed that both drugs significantly decreased micturition frequency and increased volume voided per micturition. However, patients reported better tolerability with tolterodine due to fewer side effects such as dry mouth .

Safety Profile

The safety profile of 5-HMT is generally favorable. In trials, the incidence of adverse effects was comparable to placebo groups. Notably, the rate of dry mouth was significantly lower in patients treated with extended-release formulations compared to immediate-release forms . This suggests that 5-HMT may provide effective symptom relief with reduced systemic side effects.

Q & A

Q. How can researchers model 5-HMT’s tissue distribution and elimination kinetics in preclinical studies?

  • Methodological Answer : Use radiolabeled [¹⁴C]-5-HMT in rodents. Quantify tissue:plasma ratios via autoradiography and biliary excretion via cannulation. Compare with PET imaging using ¹¹C-labeled analogs for real-time tracking .

Tables

Q. Table 1. Key Pharmacological Parameters of 5-HMT

ParameterValueReference
Ki (M1 receptor)2.3 nM
Ki (M3 receptor)2.5 nM
CYP2D6-dependent metabolism>90% in extensive metabolizers
Urinary excretion (5-carboxylic acid)51%

Q. Table 2. Analytical Methods for 5-HMT Characterization

MethodApplicationKey Parameters
Chiral HPLCEnantiomer separationPurity >98%, RT 12.5 min
LC-MS/MSMetabolite quantificationLOD: 0.1 ng/mL
Radioligand bindingmAChR affinityIC50: 2.3–2.9 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.